Technical Guide: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Technical Guide: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
CAS Number: 1246685-28-8
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate, a key building block in medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical Properties and Data
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is a substituted pyridine derivative. The presence of a trifluoromethyl group significantly influences its electronic properties, making it a valuable synthon in the development of novel bioactive molecules.[1] Below is a summary of its key chemical data.
| Property | Value | Reference |
| CAS Number | 1246685-28-8 | [2][3][4][5] |
| Molecular Formula | C₈H₅ClF₃NO₂ | [2][6] |
| Molecular Weight | 239.58 g/mol | [2][6] |
| Boiling Point | 278.5±40.0 °C (Predicted) | [6] |
| Density | 1.443±0.06 g/cm³ (Predicted) | [6] |
| pKa | -3.87±0.10 (Predicted) | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Storage Temperature | 2-8°C | [6] |
Synthesis
A potential, though unverified, synthetic workflow is outlined below. Researchers should treat this as a hypothetical pathway that requires experimental validation.
Caption: Hypothetical synthesis workflow for the target molecule.
Applications in Research and Development
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate serves as a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2] The trifluoromethylpyridine moiety is a key structural motif in a number of active ingredients.[1]
While specific examples of its direct use in drug candidates are not widely published, its structural features suggest its potential utility in the following areas:
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Scaffold for Bioactive Molecules: The substituted pyridine ring can be further functionalized to generate libraries of compounds for high-throughput screening in drug discovery programs.
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Agrochemical Synthesis: Trifluoromethylpyridines are common in modern herbicides and pesticides.[1] This compound could be a precursor to new agrochemical agents.
Safety and Handling
Detailed safety information for CAS number 1246685-28-8 is not extensively documented. However, based on the data for the closely related compound, Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-27-6), the following hazards and precautionary measures should be considered.[8] It is imperative to handle this compound with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
Hazard Statements (based on a related compound):
-
H301: Toxic if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Precautionary Statements (based on a related compound):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P270: Do not eat, drink or smoke when using this product.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
A logical workflow for the safe handling of this chemical is presented below.
Caption: Recommended workflow for the safe handling of the chemical.
Experimental Protocols
As previously mentioned, a specific and validated experimental protocol for the synthesis of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is not available in the reviewed literature. Researchers interested in synthesizing this compound should consult general methods for the synthesis of substituted trifluoromethylpyridines and adapt them accordingly. Key considerations would include the choice of starting materials, reaction conditions for chlorination and fluorination, and the method for introducing and esterifying the carboxylic acid group.
Signaling Pathways and Drug Development
Currently, there is no publicly available information linking Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate to specific biological signaling pathways or its direct incorporation into drug candidates that have entered clinical trials. Its primary role appears to be that of a versatile building block, offering a scaffold that can be elaborated to target a wide range of biological targets. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug molecules, making this compound an attractive starting point for medicinal chemistry campaigns.[1]
The general process of utilizing such a building block in a drug discovery program is illustrated below.
Caption: General drug discovery workflow utilizing a building block.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1246685-28-8|Methyl 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylate|Methyl 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylate|-范德生物科技公司 [bio-fount.com]
- 3. methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | 1246685-28-8 [sigmaaldrich.com]
- 4. Methyl 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylate | [frontierspecialtychemicals.com]
- 5. Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. Methyl 2-chloro-5-(trifluoroMethyl)pyridine-4-carboxylate | 1246685-28-8 [amp.chemicalbook.com]
- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]

